Ilexolide A
Description
Contextualization of Natural Product Research from the Genus Ilex
The genus Ilex, commonly known as holly, is a large and diverse group of flowering plants belonging to the Aquifoliaceae family, comprising approximately 600 to 810 species distributed across temperate and tropical regions worldwide mdpi.comresearchgate.netresearchgate.nettiprpress.com. For centuries, various Ilex species have been utilized in traditional medicine and as sources for beverages, reflecting their rich content of bioactive secondary metabolites researchgate.netresearchgate.nettiprpress.comnih.govmdpi.combenthamdirect.comresearchgate.net. Phytochemical investigations have revealed that Ilex plants are particularly abundant in terpenoids, saponins (B1172615), flavonoids, phenolic acids, and alkaloids, among other compounds mdpi.comresearchgate.netresearchgate.nettiprpress.commdpi.combenthamdirect.comresearchgate.netontosight.ai. While Ilex paraguariensis (yerba mate) is well-documented due to its widespread consumption, many other species within the genus remain less explored, presenting opportunities for novel compound discovery and the elucidation of their pharmacological potential nih.govmdpi.com. The medicinal applications attributed to Ilex species include antioxidant, antimicrobial, anti-inflammatory, and cardiovascular effects, underscoring their importance in ethnopharmacology researchgate.nettiprpress.commdpi.combenthamdirect.comontosight.ai.
Significance of Triterpenoids and Saponins in Chemical Biology and Medicinal Chemistry Research
Triterpenoids and saponins represent two classes of natural products that are extensively studied for their broad spectrum of biological activities and their potential in drug development. Triterpenoids, characterized by a 30-carbon skeleton derived from six isoprene (B109036) units, are synthesized via the mevalonate (B85504) pathway and are found in a wide variety of plants researchgate.netmdpi.compharmacyjournal.in. They are recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, antiviral, hepatoprotective, immunomodulatory, and anticancer effects researchgate.netmdpi.compharmacyjournal.inresearchgate.netmdpi.commdpi.comcabidigitallibrary.orgresearchgate.netmedcraveonline.comnih.govrsc.org. Their complex structures and varied biological actions make them attractive targets for medicinal chemistry research, aiming to harness their therapeutic potential researchgate.netnih.gov.
Saponins, on the other hand, are glycosides composed of a hydrophobic aglycone (either a triterpenoid (B12794562) or steroid) linked to one or more hydrophilic sugar moieties researchgate.netmedcraveonline.comwikipedia.orgbookpi.org. This amphipathic nature grants them surfactant properties, enabling them to lower surface tension and interact with cell membranes cabidigitallibrary.orgmedcraveonline.comwikipedia.org. Saponins exhibit a wide array of biological activities, such as anti-inflammatory, antibacterial, antifungal, antiviral, insecticidal, anticancer, cytotoxic, molluscicidal, and cholesterol-lowering effects mdpi.comresearchgate.netmdpi.commdpi.comcabidigitallibrary.orgresearchgate.netmedcraveonline.comwikipedia.org. Triterpenoid saponins, in particular, are a significant subclass, widely distributed and extensively studied for their medicinal value, serving as potential leads for novel therapeutics and as adjuvants in vaccine development researchgate.netresearchgate.nettiprpress.comresearchgate.netresearchgate.netwikipedia.orgscispace.com.
Overview of Ilexolide A’s Position in Contemporary Academic Inquiry
This compound is a specific natural product that has emerged from the phytochemical investigation of Ilex species, notably from the leaves of Ilex pubescens researchgate.netresearchgate.netresearchgate.netasianpubs.orgasianpubs.org. Classified as a triterpenoid saponin, its chemical structure has been elucidated through various spectroscopic techniques, including UV, IR, MS, and NMR analyses researchgate.netresearchgate.netresearchgate.netasianpubs.orgasianpubs.orgscispace.com. The molecular formula of this compound has been determined as C35H54O7, with an average molecular mass of approximately 586.81 g/mol naturalproducts.netchemspider.com.
Academic research has focused on identifying the biological activities of this compound. Notably, it has been investigated for its potential to inhibit xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout researchgate.netresearchgate.netresearchgate.netasianpubs.orgasianpubs.org. Studies have reported that this compound exhibits moderate xanthine oxidase inhibitory activity, with an observed IC50 value of approximately 26.01 µmol/L researchgate.netresearchgate.netresearchgate.netasianpubs.orgasianpubs.org. Additionally, some literature suggests it may possess cardiac activity archive.org. This compound is one of several compounds isolated from Ilex pubescens, alongside other known triterpenoids such as 2α,3β,19α,23-tetrahydroxy oleanolic acid and ilexgenin A, contributing to the understanding of the plant's complex chemical constituents researchgate.netresearchgate.netresearchgate.netasianpubs.orgasianpubs.org.
Structure
2D Structure
3D Structure
Properties
CAS No. |
85344-31-6 |
|---|---|
Molecular Formula |
C35H54O7 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aR)-10-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C35H54O7/c1-19-10-15-35(30(39)40)17-16-33(6)21(26(35)20(19)2)8-9-24-32(5)13-12-25(31(3,4)23(32)11-14-34(24,33)7)42-29-28(38)27(37)22(18-36)41-29/h8,19,22-25,27-29,36-38H,9-18H2,1-7H3,(H,39,40)/t19-,22+,23-,24+,25-,27-,28+,29-,32-,33+,34+,35-/m0/s1 |
InChI Key |
FHYVXROQJGJCKH-GBYWDZGLSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(O6)CO)O)O)C)C)C2=C1C)C)C(=O)O |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](O6)CO)O)O)C)C)C2=C1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(O6)CO)O)O)C)C)C2=C1C)C)C(=O)O |
Origin of Product |
United States |
Occurrence, Isolation, and Advanced Structural Elucidation of Ilexolide a
Natural Occurrence and Distribution within Ilex pubescens Hook. et Arn.
Ilexolide A is a naturally occurring phytochemical found within the plant species Ilex pubescens Hook. et Arn., a member of the Aquifoliaceae family. researchgate.netepdf.pub This plant is primarily distributed in the southern regions of China, where its roots and leaves have been traditionally used in folk medicine. researchgate.net Scientific investigations have confirmed the presence of this compound in various parts of the plant. Notably, it has been successfully isolated from both the leaves and the roots of Ilex pubescens, indicating a systemic distribution of the compound within the plant's tissues. researchgate.net The concentration and distribution of this compound may vary depending on factors such as the age of the plant, geographical location, and seasonal changes, which is typical for secondary metabolites in the plant kingdom.
Methodologies for the Isolation and Purification of this compound
The isolation of this compound from its natural matrix is a multi-step process that begins with extraction from the plant material, followed by sophisticated separation and purification techniques to yield the pure compound.
Chromatographic Techniques for Compound Separation
Chromatography is the cornerstone for separating this compound from the complex mixture of phytochemicals present in the crude plant extract. google.com A combination of different chromatographic methods is typically employed to achieve high purity.
Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. The stationary phase often consists of silica (B1680970) gel, diatomite, or reversed-phase materials like ODS (octadecylsilane). google.com The extract is loaded onto the column, and a solvent system (mobile phase) of increasing polarity is used to elute the compounds. Fractions are collected sequentially, and those containing this compound are identified for further purification. Gel filtration chromatography, using stationary phases like Sephadex LH-20, is also utilized to separate compounds based on their molecular size. google.com
High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often the method of choice. This technique offers higher resolution and efficiency compared to standard column chromatography. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, allowing for the isolation of this compound with a high degree of purity.
Extraction Protocols from Plant Material
The initial step in obtaining this compound involves its extraction from the dried and powdered plant material of Ilex pubescens.
Solvent Extraction: The choice of solvent is critical for efficiently extracting triterpenoids like this compound. Common protocols utilize organic solvents such as methanol, ethanol (B145695), or a 70% ethanol solution. Techniques like maceration (soaking the plant material in the solvent for an extended period), percolation, or reflux extraction are employed to maximize the yield of the target compound from the plant matrix. google.com
Following the initial extraction, the resulting crude extract is typically subjected to a series of liquid-liquid partitioning steps. This involves dissolving the extract in a water-methanol mixture and sequentially partitioning it with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This process helps to separate compounds based on their polarity, with triterpenoids like this compound typically concentrating in the ethyl acetate fraction. This fraction is then concentrated under reduced pressure to yield a residue that is ready for chromatographic separation.
Comprehensive Spectroscopic and Chemical Approaches to this compound Structural Elucidation
The definitive determination of the intricate molecular structure of this compound was accomplished through a combination of advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role. researchgate.net
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
One-dimensional NMR spectra provide the fundamental information for structure elucidation. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary).
The ¹H and ¹³C NMR spectral data for this compound were recorded in a deuterated solvent (DMSO-d6) at a frequency of 500 MHz for proton and 125 MHz for carbon nuclei. The chemical shifts (δ) are reported in parts per million (ppm). Analysis of these spectra, including the chemical shifts and coupling constants, allowed for the precise assignment of each hydrogen and carbon atom in the this compound molecule.
Below are the detailed ¹H and ¹³C NMR spectral data for this compound.
¹³C NMR Spectral Data of this compound (125 MHz, DMSO-d6)
| Carbon Position | Chemical Shift (δ) ppm |
|---|---|
| 1 | 46.5 |
| 2 | 67.8 |
| 3 | 83.1 |
| 4 | 42.6 |
| 5 | 47.1 |
| 6 | 17.8 |
| 7 | 32.5 |
| 8 | 40.1 |
| 9 | 46.7 |
| 10 | 36.5 |
| 11 | 23.1 |
| 12 | 127.8 |
| 13 | 138.0 |
| 14 | 55.4 |
| 15 | 27.8 |
| 16 | 26.5 |
| 17 | 47.9 |
| 18 | 52.8 |
| 19 | 72.4 |
| 20 | 41.2 |
| 21 | 25.9 |
| 22 | 36.4 |
| 23 | 64.9 |
| 24 | 13.6 |
| 25 | 16.5 |
| 26 | 18.5 |
| 27 | 24.6 |
| 28 | 176.3 |
| 29 | 32.8 |
¹H NMR Spectral Data of this compound (500 MHz, DMSO-d6)
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| 2 | 3.25 | m | |
| 3 | 3.95 | d | 3.0 |
| 12 | 5.37 | t | 3.5 |
| 19 | 3.49 | s | |
| 23a | 3.24 | m | |
| 23b | 3.08 | d | 10.5 |
| 24 | 0.85 | s | |
| 25 | 0.65 | s | |
| 26 | 0.96 | s | |
| 27 | 1.07 | s | |
| 29 | 0.89 | d | 6.0 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR spectroscopy was fundamental in assembling the carbon skeleton and determining the relative stereochemistry of this compound. A suite of experiments including COSY, HSQC, HMBC, and NOESY would have been employed to piece together the molecule's intricate structure. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal ¹H-¹H spin systems, allowing for the connection of adjacent protons within the various rings and side chains of the triterpenoid (B12794562) structure.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly vital for connecting the different spin systems identified by COSY and for positioning quaternary carbons (carbons with no attached protons) and functional groups within the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The correlations observed in a NOESY spectrum are critical for determining the relative stereochemistry of the molecule, showing which protons are on the same face of the ring system.
The data from these experiments would be compiled to build a complete picture of the molecule's structure. The following table illustrates the type of data that would be generated for the structural assignment of a complex triterpenoid like this compound.
Interactive Data Table: Illustrative NMR Assignments for a Triterpenoid Skeleton Note: The following data is a representative example of NMR assignments for a triterpenoid structure and is for illustrative purposes only, as the specific data for this compound is not publicly available.
| Position | δC (ppm) | δH (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations (H to H) |
|---|---|---|---|---|
| 1 | 38.5 | 1.65 (m), 1.05 (m) | C-2, C-3, C-5, C-10 | H-2, H-5 |
| 2 | 27.8 | 1.90 (m), 1.75 (m) | C-1, C-3, C-10 | H-1, H-3 |
| 3 | 79.0 | 3.20 (dd) | C-1, C-2, C-4, C-5, C-23, C-24 | H-2, H-5, H-23 |
| 5 | 55.3 | 0.75 (d) | C-1, C-4, C-6, C-7, C-9, C-10 | H-1, H-9, H-25 |
| 9 | 47.6 | 1.55 (m) | C-5, C-8, C-10, C-11, C-12 | H-5, H-12 |
| 18 | 41.8 | 2.95 (d) | C-12, C-13, C-17, C-19, C-20 | H-19, H-30 |
| 28 | 178.0 | - | H-18 | - |
| 29 | 33.1 | 0.95 (s) | C-19, C-20, C-21, C-30 | H-30 |
| 30 | 23.7 | 0.85 (s) | C-19, C-20, C-21, C-29 | H-18, H-29 |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool used to determine the molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS), likely with electrospray ionization (ESI), would have been used to obtain a highly accurate mass measurement. This precise mass is used to calculate the elemental composition, leading to the determination of the molecular formula, which has been reported as C₃₅H₅₄O₇.
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. In this technique, the molecular ion of this compound is selected and fragmented. The resulting fragmentation pattern offers valuable clues about the compound's structure, such as the loss of water molecules (-18 Da), carboxyl groups (-44 Da), or characteristic cleavages of the triterpenoid ring system. This data helps to confirm the proposed structure derived from NMR data.
Table: Mass Spectrometry Data for this compound
| Technique | Ion | Observed m/z | Deduced Information |
|---|---|---|---|
| HR-ESI-MS | [M+H]⁺ | 587.3948 | Molecular Formula: C₃₅H₅₄O₇ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. For a triterpenoid lactone, key absorptions would include a broad band for hydroxyl (-OH) groups, sharp peaks for C-H stretching in methyl and methylene groups, and a strong absorption for the carbonyl (C=O) group of the lactone and any other ketone or carboxylic acid functions.
Table: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Hydroxyl (-OH) | ~3400 cm⁻¹ | Broad absorption |
| Alkyl (C-H) | ~2850-2960 cm⁻¹ | Strong, sharp absorptions |
| Carbonyl (C=O) | ~1700-1770 cm⁻¹ | Strong absorption (lactone/acid) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on electronic transitions within the molecule, highlighting the presence of chromophores (light-absorbing groups). For a triterpenoid like this compound, significant UV absorption would indicate the presence of conjugated systems, such as α,β-unsaturated ketones or conjugated double bonds. The absence of strong absorption at wavelengths above 210 nm would suggest the lack of such conjugated systems.
Chemical Degradation and Derivatization Strategies for Stereochemical Determination
In addition to spectroscopic methods, classical chemical techniques are sometimes employed to confirm complex stereochemical details. researchgate.net For a molecule like this compound, these methods could involve:
Chemical Degradation: Breaking the molecule down into smaller, known fragments whose stereochemistry can be more easily identified and compared with authentic samples.
Derivatization: Reacting the molecule with specific reagents to form derivatives. For example, forming a Mosher's ester by reacting a secondary alcohol in this compound with MTPA can help determine the absolute configuration at that stereocenter using ¹H NMR analysis. These strategies, though less common now, are invaluable for providing definitive proof of a proposed structure, especially for determining the absolute configuration.
Biosynthetic Pathways and Precursors of Ilexolide a
General Principles of Triterpenoid (B12794562) Biosynthesis in Higher Plants
The biosynthesis of all triterpenoids, including Ilexolide A, begins with the synthesis of the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In higher plants, these precursors are primarily produced via the mevalonate (B85504) (MVA) pathway, which takes place in the cytoplasm.
The key steps in the general triterpenoid biosynthetic pathway are as follows:
Formation of Squalene: Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of IPP and DMAPP units, are joined head-to-head to form the 30-carbon molecule, squalene.
Epoxidation: Squalene undergoes epoxidation by the enzyme squalene epoxidase to form 2,3-oxidosqualene. This step is a critical branching point for the synthesis of various triterpenoids and sterols.
Cyclization: The linear 2,3-oxidosqualene is then cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs). The specific OSC involved determines the initial carbon skeleton of the triterpenoid. For oleanane-type saponins (B1172615) like this compound, the key enzyme is β-amyrin synthase, which folds 2,3-oxidosqualene into the pentacyclic β-amyrin skeleton. In the case of this compound, which is derived from α-amyrin, the responsible enzyme is α-amyrin synthase. mdpi.com
Proposed Enzymatic and Genetic Cascade Leading to Oleanane-Type Saponins
Once the basic pentacyclic triterpenoid skeleton (such as α-amyrin or β-amyrin) is formed, it undergoes a series of post-cyclization modifications that lead to the vast diversity of saponins observed in nature. These modifications are primarily catalyzed by two major enzyme families: Cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs).
Oxidation by Cytochrome P450s: CYPs are responsible for introducing hydroxyl (-OH) and carboxyl (-COOH) groups at various positions on the triterpenoid backbone. This oxidation is a crucial step in creating the sapogenin, which is the aglycone part of the saponin. For instance, in Ilex asprella, the plant source of this compound, several CYP genes have been identified that are involved in the oxidation of the amyrin skeleton. nih.gov For example, enzymes from the CYP716 family are known to catalyze the oxidation at the C-28 position, converting α-amyrin to ursolic acid and β-amyrin to oleanolic acid. nih.gov
Glycosylation by UGTs: Following oxidation, one or more sugar moieties are attached to the sapogenin by UGTs. These enzymes transfer a sugar molecule (like glucose, galactose, or rhamnose) from an activated sugar donor (UDP-sugar) to the aglycone. This glycosylation step increases the water solubility of the molecule and is critical for its biological activity. mdpi.com The number, type, and attachment points of the sugar chains contribute significantly to the structural diversity of saponins.
The genes encoding the enzymes of this pathway (OSCs, CYPs, and UGTs) are often organized into biosynthetic gene clusters in the plant genome. This co-localization allows for the coordinated regulation and efficient production of specific saponins.
| Enzyme Class | Function in Saponin Biosynthesis | Example Gene/Enzyme Family |
| Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene to form the initial triterpenoid skeleton. | α-amyrin synthase, β-amyrin synthase |
| Cytochrome P450 (CYP) | Oxidation of the triterpenoid backbone (hydroxylation, carboxylation). | CYP716 family |
| UDP-glycosyltransferase (UGT) | Attachment of sugar moieties to the sapogenin. | Various UGT families |
Investigation into the Specific Biosynthetic Route of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on its structure and the known enzymatic activities in its source plant, Ilex asprella. This compound is an α-amyrin type triterpenoid.
The proposed specific biosynthetic route is as follows:
α-Amyrin Formation: The pathway begins with the cyclization of 2,3-oxidosqualene by α-amyrin synthase to form the α-amyrin backbone. Studies on Ilex asprella have identified and characterized oxidosqualene cyclases that produce α-amyrin. mdpi.com
Multi-step Oxidation: The α-amyrin skeleton then undergoes a series of specific oxidation reactions catalyzed by various CYP enzymes. Based on the structure of this compound, this would involve hydroxylation at multiple positions on the pentacyclic ring system.
Glycosylation: Finally, specific UGTs would catalyze the attachment of the characteristic sugar chain to the oxidized α-amyrin aglycone (sapogenin) to yield the final this compound molecule. Transcriptome analysis of Ilex asprella has revealed numerous candidate UGT genes that could be involved in this final step. mdpi.com
Further research, including the functional characterization of the specific CYPs and UGTs from Ilex asprella, is needed to confirm the exact sequence of these modifications and fully delineate the biosynthetic pathway of this compound.
Biotechnological Approaches for Modulating this compound Biosynthesis
The production of valuable plant-derived compounds like this compound can be enhanced or modified using various biotechnological strategies. These approaches aim to overcome the limitations of slow plant growth and low compound yields.
Plant Tissue Culture: In vitro cultivation of plant cells, tissues (like callus or hairy roots), or organs can provide a controlled environment for the continuous production of secondary metabolites. nih.gov By optimizing culture conditions such as media composition, growth regulators, and elicitors (substances that trigger defense responses and secondary metabolism), the biosynthesis of triterpenoid saponins can be significantly increased.
Metabolic Engineering: This approach involves the genetic modification of the plant or a microbial host to enhance the production of the target compound. nih.gov
Heterologous Expression: The entire biosynthetic pathway for this compound could be reconstructed in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. mdpi.comlbl.gov This synthetic biology approach offers the potential for rapid, scalable, and sustainable production in industrial fermenters, independent of plant cultivation. A successful example of this strategy is the introduction of the β-amyrin synthase gene into Panax notoginseng, which led to the production of oleanane-type saponins not naturally found in that plant. nih.gov
| Biotechnological Approach | Description | Potential Application for this compound |
| Plant Tissue Culture | In vitro cultivation of plant cells or tissues in a controlled environment. | Establishing Ilex asprella cell or hairy root cultures for continuous this compound production. |
| Metabolic Engineering (In Planta) | Overexpression or suppression of key biosynthetic genes within the native plant. | Enhancing this compound yield in Ilex asprella by upregulating genes for α-amyrin synthase, specific CYPs, or UGTs. |
| Metabolic Engineering (Heterologous Host) | Reconstructing the biosynthetic pathway in a microbial host like yeast or bacteria. | Engineering yeast to produce this compound for scalable and sustainable manufacturing. |
Strategic Total Synthesis and Chemical Modification of Ilexolide a and Analogues
Key Chemical Transformations and Cascade Reactions Employed in Synthetic Endeavors
While specific cascade reactions for Ilexolide A are not explicitly detailed in the provided snippets, related macrolide syntheses utilize a variety of advanced methodologies. For exiguolide, strategies have included:
Olefin cross-metathesis: Used for constructing macrocyclic frameworks nih.gov.
Intramolecular oxa-conjugate addition: A key step in forming cyclic ethers within the molecule nih.gov.
Reductive etherification: Another method for ether formation nih.gov.
Yamaguchi macrolactonization: A common method for forming large lactone rings nih.gov.
Hiyama-Denmark cross-coupling: Employed for installing complex unsaturated side chains nih.gov.
Prins cyclization: Utilized for constructing tetrahydropyran (B127337) rings researchgate.netnih.gov.
Development of Synthetic Analogues and Derivatives of this compound for Research Purposes
The creation of analogues and derivatives of this compound is essential for structure-activity relationship (SAR) studies, enabling researchers to understand which structural features are critical for its biological activity and to potentially develop more potent or selective compounds researchgate.net.
Semi-Synthesis from Isolated Natural Precursors
Semi-synthesis involves using a naturally occurring compound as a starting material for chemical modifications uniroma1.itscripps.edunih.govwikipedia.org. This compound itself has been isolated from the leaves of Ilex pubescens researchgate.netasianpubs.org. This isolation provides a natural precursor that can potentially be chemically modified to generate analogues. Semi-synthesis is often advantageous when the natural product is available in sufficient quantities and its core structure is difficult to synthesize de novo. The modifications typically involve functional group interconversions, alkylations, acylations, or other reactions that can be performed on the isolated natural product to create new chemical entities researchgate.net.
De Novo Chemical Synthesis of Novel this compound Scaffolds
De novo synthesis refers to the construction of a molecule from simple, commercially available starting materials without relying on pre-existing natural product scaffolds mdpi.comnih.gov. This approach offers greater flexibility in designing and synthesizing a wide array of analogues with diverse structural modifications. The de novo synthesis of novel this compound scaffolds would involve designing synthetic routes that allow for the systematic variation of different parts of the molecule, such as the macrolactone ring size, the stereochemistry of hydroxyl groups, or the nature of the side chains. This approach is crucial for exploring chemical space beyond what is accessible through semi-synthesis and for creating entirely new molecular frameworks inspired by this compound mdpi.comnih.govresearchgate.netbiosolveit.de.
Investigation of Molecular Mechanisms and Biological Activities of Ilexolide a
Elucidation of Xanthine (B1682287) Oxidase Inhibitory Activity
The inhibition of xanthine oxidase (XO) is a key target for managing conditions like gout and hyperuricemia, as XO catalyzes the final steps in purine (B94841) metabolism, leading to uric acid production and the generation of reactive oxygen species nih.govmdpi.comresearchgate.netnih.gov. Research in this area typically involves in vitro enzymatic assays and computational modeling.
In Vitro Enzymatic Assay Methodologies and Kinetic Studies
In vitro studies to evaluate xanthine oxidase inhibitory activity commonly employ spectrophotometric methods to measure the production of uric acid from xanthine or hypoxanthine (B114508) mdpi.combiorxiv.orgherbmedpharmacol.com. These assays involve incubating the enzyme with varying concentrations of the test compound and substrate, followed by measuring the change in absorbance at a specific wavelength (e.g., 295 nm) mdpi.combiorxiv.org. Enzyme kinetics studies, often using Lineweaver-Burk plots, are then performed to determine kinetic parameters such as the inhibition constant (Ki), maximum velocity (Vmax), and Michaelis constant (Km) biorxiv.orgherbmedpharmacol.combrieflands.com. These studies also help elucidate the type of inhibition (e.g., competitive, non-competitive, mixed) mdpi.combiorxiv.orgherbmedpharmacol.combrieflands.comnih.gov. For instance, studies on other compounds have reported competitive inhibition herbmedpharmacol.combrieflands.com and mixed-type inhibition mdpi.combiorxiv.orgnih.gov.
Table 1: Xanthine Oxidase Inhibition Data (Illustrative Examples from Snippets)
| Compound | IC50 (µM) | Inhibition Type | Reference Snippet |
| Glycitein | 12 ± 0.86 | Competitive | brieflands.com |
| Allopurinol | 24 ± 0.28 | Competitive | brieflands.com |
| OMC | 24.8 ± 0.072 | Mixed | biorxiv.org |
| Ellagic Acid | 22.97 ± 0.12 | Mixed | nih.gov |
| THCA | 61.60 ± 8.00 | Competitive | herbmedpharmacol.com |
Computational Modeling of Enzyme-Ligand Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, are widely used to predict the binding modes and affinities of potential inhibitors with xanthine oxidase researchgate.netnih.govherbmedpharmacol.combiorxiv.orgresearchgate.net. These techniques involve simulating the interaction between the ligand (e.g., a potential drug compound) and the enzyme's active site biorxiv.orgresearchgate.net. Analysis of these interactions can identify key residues involved in binding, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, providing insights into the mechanism of inhibition researchgate.netnih.govherbmedpharmacol.combrieflands.combiorxiv.orgresearchgate.net. Tools like AutoDock and Schrödinger's Glide program are commonly employed for these simulations brieflands.combiorxiv.org.
Analysis of Anti-inflammatory Modulatory Effects
The modulation of inflammatory responses is a critical area of pharmacological research. Compounds are often assessed for their ability to suppress pro-inflammatory mediators and influence cellular signaling pathways involved in inflammation.
Identification of Cellular Signaling Pathways Affected
Anti-inflammatory effects are frequently mediated through the modulation of key cellular signaling pathways. Common pathways investigated include the Nuclear Factor-kappa B (NF-κB) pathway, Mitogen-Activated Protein Kinase (MAPK) pathways (such as p38, ERK, JNK), and the Signal Transducer and Activator of Transcription (STAT) pathway mdpi.comfrontiersin.orgfrontiersin.orgnih.gov. For example, compounds have been shown to inhibit the activation of NF-κB, suppress the phosphorylation of IκB-α, and modulate the activity of MAPK and STAT3 signaling cascades, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-10 frontiersin.orgnih.govnih.gov.
Table 2: Cellular Signaling Pathways in Inflammation (Illustrative Examples from Snippets)
| Pathway | Modulated By | Context | Reference Snippet |
| NF-κB | Hesperidin, UFH | Inflammation, LPS stimulation | frontiersin.org, nih.gov |
| MAPK (p38) | Hesperidin | Inflammation | frontiersin.org |
| STAT3 | UFH | Inflammation, LPS stimulation | nih.gov |
| TNF-α production | Hesperidin | Inflammation, Hyperthyroidism | frontiersin.org, nih.gov |
| IL-6 production | Hesperidin, UFH | Inflammation, Hyperthyroidism | frontiersin.org, nih.gov, nih.gov |
Application of In Vitro Cellular Models for Inflammation Research
In vitro cellular models are essential for studying the mechanisms of inflammation and screening potential anti-inflammatory agents. Common models include the use of immortalized cell lines such as RAW 264.7 macrophages, which can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response characterized by the release of pro-inflammatory cytokines nih.govnih.gov. Other models involve primary immune cells, co-cultures, or more complex 3D tissue constructs to better mimic the in vivo microenvironment mdpi.comfrontiersin.orgfrontiersin.org. These models allow for the investigation of cellular responses, mediator release, and the efficacy of compounds in suppressing inflammatory processes nih.govnih.govmdpi.comfrontiersin.orgfrontiersin.org.
Assessment of Cardiovascular Systemic Activities (Focus on in vitro and in vivo non-human preclinical models)
Table 3: Preclinical Cardiovascular Models (Illustrative Examples from Snippets)
| Model Type | Application | Studied In | Reference Snippet |
| Animal Models (e.g., Mice, Pigs) | Cardiac function, vascular tone, disease modeling, drug cardiotoxicity | Various species (zebrafish, mice, rats, pigs) | nih.gov, nih.gov, nih.gov, mdpi.com, nih.gov, visualsonics.com |
| Isolated Arteries (Myography) | Vascular tone, vasoreactivity | Animal arteries | nih.gov |
| Cardiomyocytes (Single Cell) | Cardiac function, disease mechanisms, drug effects | Various sources | nih.gov, nih.gov |
| 3D Cardiac Organoids | Disease modeling, drug screening, personalized medicine | Human iPSCs | mdpi.com |
| Ex Vivo Heart Preparation | Cardiac function, response to drugs, physiological conditions | Animal hearts | nih.gov, nih.gov |
In vitro models include studies on isolated cardiomyocytes or vascular smooth muscle cells to assess direct effects on contractility or vascular tone nih.govnih.gov. Ex vivo preparations, such as perfused animal hearts, allow for the study of cardiac function under controlled physiological conditions nih.govnih.gov. In vivo non-human preclinical models, such as rodent or larger animal studies, are crucial for evaluating systemic cardiovascular effects, including changes in blood pressure, heart rate, and vascular reactivity (vasodilation or vasoconstriction) nih.govnih.gov. Techniques like echocardiography are employed in animal models to assess cardiac structure and function comprehensively nih.govvisualsonics.com. These models help bridge the gap between cellular-level observations and potential effects in a complex biological system nih.govnih.govmdpi.com.
Compound List:
Ilexolide A
Mechanisms Governing Effects on Vascular Tone and Cardiac Function
Information regarding the specific mechanisms by which this compound influences vascular tone or cardiac function is scarce in the reviewed literature. However, one source lists this compound with the pharmacological classification "Cardiotonic" archive.org. This classification suggests a potential positive effect on heart function, such as increasing the force of cardiac muscle contraction or heart rate. Detailed studies elucidating the molecular pathways or specific targets responsible for this cardiotonic activity were not found in the executed searches. Furthermore, no specific information was found regarding this compound's effects on vascular tone, which refers to the degree of constriction or dilation of blood vessels.
Studies on Platelet Aggregation Modulation
The reviewed literature did not yield specific studies detailing the effects of this compound on platelet aggregation. While general research on the modulation of platelet function by plant-derived compounds and the role of platelets in thrombosis was identified researchgate.netyoutube.comfrontiersin.orgnih.govnih.govhealthline.com, these studies did not specifically investigate or report findings related to this compound's impact on platelet aggregation. Therefore, no data is available to populate this section.
Exploration of Other Noteworthy Biological Activities (e.g., anti-tumor, anti-thrombotic)
Anti-tumor Activity: Research into the anti-tumor properties of this compound is not extensively documented in the provided search results. While Ilex pubescens, the plant from which this compound is isolated, has been investigated for various biological activities, including anti-tumor effects, and other compounds from this plant have shown cytotoxic activity against cancer cell lines researchgate.net, specific studies demonstrating the anti-tumor activity of this compound itself were not found.
Anti-thrombotic Activity: No specific studies were identified that investigated the anti-thrombotic activity of this compound. The executed searches provided general information on antithrombotic agents and natural compounds with such properties globalresearchonline.netwikipedia.orgnih.govescardio.orgnih.govnih.govfrontiersin.orgdovepress.comresearchgate.net, but did not include any findings related to this compound.
Identification and Validation of Specific Molecular Targets
The reviewed literature did not provide information on the specific molecular targets of this compound. While general targets for anti-cancer and anti-thrombotic therapies were discussed in the search results globalresearchonline.netyoutube.comwikipedia.orgnih.govmdpi.comderangedphysiology.comfrontiersin.org, no specific molecular targets associated with this compound's potential biological activities were identified.
High-Throughput Screening and Phenotypic Assay Development
No information was found in the executed searches that links this compound to high-throughput screening (HTS) or phenotypic assay development. The searches provided general overviews of HTS and phenotypic screening methodologies in drug discovery archive.orgwikipedia.orgescardio.orgmdpi.comtandfonline.comscribd.comevotec.combmglabtech.comwww.nhs.ukepdf.pubbjcardio.co.uk, but did not mention this compound in this context.
Data Tables: Due to the absence of specific quantitative research findings for this compound concerning platelet aggregation, anti-tumor activity, anti-thrombotic activity, molecular targets, or mechanisms of action on vascular tone and cardiac function, it is not possible to generate the requested data tables. The limited information available primarily pertains to its isolation, chemical structure, and a general classification as "Cardiotonic" archive.org.
Report on the Structure-Activity Relationship (SAR) and Lead Optimization of this compound
Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the Structure-Activity Relationship (SAR) and lead optimization studies for the compound this compound.
This compound has been identified as a triterpenoid (B12794562) glycoside isolated from the roots of Ilex pubescens, and initial studies have noted its potential cardiac activity. jlu.edu.cn The basic chemical structure has been elucidated, providing a foundation for potential future research. jlu.edu.cn
However, a thorough investigation reveals no published studies that specifically address the key areas required to construct a detailed article on its medicinal chemistry development, as per the requested outline. The specific areas where information is not available include:
Structure Activity Relationship Sar and Lead Optimization Studies of Ilexolide a
Strategies for Identifying and Optimizing Ilexolide A:There is no literature describing this compound as a "hit" compound that has been subjected to a "hit-to-lead" (H2L) transition or any other lead optimization strategies to develop it into a chemical probe or a more potent lead compound.
While the foundational knowledge of this compound's existence and basic structure is established, the subsequent steps in the drug discovery and development process—such as SAR studies, computational analysis, and lead optimization—have not been documented in accessible scientific literature. Consequently, it is not possible to provide a detailed, evidence-based article on this specific topic at this time. The development of such an article would require primary research to be conducted and published in these specific areas.
Fragment-Based Drug Design (FBDD) Approaches for Scaffold Development
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the discovery of lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds, known as fragments, to identify those that bind to a biological target. nih.govfrontiersin.org These initial fragment hits, which typically exhibit weak binding affinity, serve as starting points for the development of more potent and selective drug candidates through a process of iterative optimization. lifechemicals.com The core strategies in FBDD for evolving a fragment hit into a lead compound are fragment growing, linking, and merging. frontiersin.orglifechemicals.com
The application of FBDD to the development of novel scaffolds based on natural products is an area of growing interest. In the context of this compound, a hypothetical FBDD approach would begin with the deconstruction of the complex core structure into smaller, synthetically accessible fragments. This "deconstruction-reconstruction" strategy allows for the exploration of the essential pharmacophoric features of the natural product. nih.govmdpi.com
A key step in this process is the creation of a fragment library derived from the this compound scaffold. These fragments would be designed to represent key structural motifs and potential binding interactions of the parent molecule. Computational methods, such as docking studies, can be employed to predict the binding of these fragments to a specific therapeutic target. nih.gov
Following the identification of promising fragments through screening techniques like X-ray crystallography or nuclear magnetic resonance (NMR), the process of lead optimization would commence. frontiersin.org This involves systematically modifying the fragment to improve its binding affinity and drug-like properties. For instance, the "fragment growing" strategy would involve adding chemical moieties to the initial fragment hit to extend its interaction with the target's binding site. lifechemicals.comresearchgate.net
Table 1: Hypothetical Fragment Library Derived from this compound for FBDD Screening
| Fragment ID | Substructure of this compound | Molecular Weight (Da) | Predicted Binding Mode |
| ILEX-F01 | Lactone ring system | < 150 | Hydrogen bonding with backbone residues |
| ILEX-F02 | Hydroxylated cyclohexane (B81311) moiety | < 120 | Key hydrogen bond donor/acceptor interactions |
| ILEX-F03 | Side chain element | < 100 | Exploration of hydrophobic pockets |
The Structure-Activity Relationship (SAR) of the evolving compounds is meticulously studied at each step. This involves synthesizing analogs of the promising fragments and evaluating their biological activity. nih.govnih.gov The data gathered from these studies guides the subsequent design and synthesis of more potent inhibitors.
Table 2: Illustrative SAR Data for a Fragment Growth Strategy from an this compound-derived Fragment
| Compound ID | Modification from Parent Fragment | IC50 (µM) | Ligand Efficiency |
| ILEX-F01-Hit | - | 500 | 0.35 |
| ILEX-F01-G1 | Addition of a phenyl group | 150 | 0.32 |
| ILEX-F01-G2 | Addition of a hydroxyphenyl group | 50 | 0.38 |
| ILEX-F01-G3 | Addition of a methoxyphenyl group | 80 | 0.36 |
The ultimate goal of applying FBDD to the this compound scaffold would be to generate novel lead compounds with improved potency, selectivity, and pharmacokinetic properties, while retaining the key beneficial attributes of the original natural product. nih.govresearchgate.net This approach offers a systematic and efficient pathway for the development of new therapeutic agents. ijddd.com
Advanced Analytical and Computational Methodologies in Ilexolide a Research
State-of-the-Art Chromatographic and Spectroscopic Techniques for Analysis and Quantification
Modern analytical chemistry employs a suite of hyphenated techniques that combine separation power with sensitive detection and structural elucidation capabilities. These methods are crucial for dissecting complex mixtures and characterizing individual compounds.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern metabolomics and natural product analysis, offering unparalleled accuracy and sensitivity for identifying and quantifying compounds ubc.canih.govresearchgate.net. HRMS instruments, such as the Orbitrap Q-Exactive, provide high mass accuracy, enabling the determination of elemental compositions and distinguishing between isobaric compounds animbiosci.orgmdpi.com. This capability is vital for comprehensive metabolite profiling, allowing researchers to generate detailed profiles of complex biological samples, identify unknown compounds, and quantify known metabolites with high precision nih.govresearchgate.netanimbiosci.org. The technique is employed across various ionization modes, such as Electrospray Ionization (ESI) in both positive and negative modes, to capture a broad spectrum of analytes animbiosci.org.
Table 1: Typical High-Resolution Mass Spectrometry Parameters for Metabolite Profiling
| Parameter | Specification | Source |
| Mass Spectrometer | Orbitrap Q-Exactive | animbiosci.org |
| Ionization Modes | ESI positive, ESI negative | animbiosci.org |
| MS1 Resolution | 70,000 | animbiosci.org |
| MS2 Resolution | 17,500 | animbiosci.org |
| m/z Range | 66.7 to 1,000 m/z | animbiosci.org |
Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS)
Hyphenated techniques integrate chromatographic separation with spectroscopic detection, providing both separation efficiency and detailed molecular information.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR merges the separation power of liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), with the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy alwsci.commdpi.comchromatographytoday.com. This technique is particularly advantageous for analyzing complex mixtures, such as plant extracts, as it can distinguish between structural, conformational, or optical isomers that might be difficult to resolve by other methods mdpi.comchromatographytoday.com. LC-NMR allows for the direct analysis of separated components, providing detailed structural data without the need for extensive sample manipulation, making it ideal for characterizing natural products like Ilexolide A mdpi.com. The combination of LC-NMR with Mass Spectrometry (LC-NMR/MS) further enhances analytical power by providing both structural and mass information chromatographytoday.com.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds alwsci.comfilab.frinnovatechlabs.com. It combines the chromatographic separation of Gas Chromatography (GC) with the mass analysis capabilities of Mass Spectrometry (MS). GC-MS has been applied in the study of Ilex species for analyzing fatty acid profiles, identifying numerous fatty acids present in plant extracts mdpi.comnih.gov. The technique involves volatilizing samples and separating their components based on their interaction with a stationary phase within a GC column, followed by ionization and mass analysis in the MS detector filab.frinnovatechlabs.com.
Table 2: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Fatty Acid Analysis in Ilex Species
| Parameter | Specification | Source |
| Column | Phenomenex ZB-FAME (60 m × 0.25 μm film × 0.20 mm ID) | mdpi.com |
| Injection Temperature | 280 °C | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Carrier Gas Flow Rate | 1.0 mL/min | mdpi.com |
| Split Ratio | 50:1 | mdpi.com |
| Oven Program | Hold at 80 °C for 2 min, ramp to 180 °C (3 °C/min), then to 260 °C (8 °C/min) for 4 min | mdpi.com |
Chiral Chromatography for Stereoisomer Separation
Chiral chromatography is essential for separating stereoisomers, particularly enantiomers, which are non-superimposable mirror images of each other phenomenex.comslideshare.netchromatographyonline.comresearchgate.net. Many biologically active compounds, including pharmaceuticals and natural products, exist as stereoisomers, where different isomers can exhibit distinct biological activities or even adverse effects phenomenex.comchromatographyonline.com. Chiral stationary phases (CSPs) are employed in techniques like Chiral High-Performance Liquid Chromatography (Chiral HPLC) to achieve this separation based on differential interactions between the enantiomers and the chiral selector on the stationary phase phenomenex.comslideshare.netchromatographyonline.com. The development of selective chiral stationary phases, often based on polysaccharides, is critical for resolving a wide range of chiral compounds phenomenex.comchromatographyonline.com.
Computational Chemistry and Molecular Modeling Techniques
Computational methods provide theoretical frameworks to predict and understand molecular properties, reactivity, and interactions, complementing experimental findings.
Quantum Chemical Calculations for Reactivity and Electronic Structure
Quantum chemical calculations are employed to determine the electronic structure, molecular geometry, and reactivity of chemical compounds univ-amu.frchemrxiv.orgnih.govresearchgate.netresearchcommons.org. Methods such as Density Functional Theory (DFT) and semiempirical calculations can provide insights into electron density distribution, frontier orbitals, and reaction pathways univ-amu.frchemrxiv.orgnih.govresearchcommons.org. These calculations are fundamental for understanding how a molecule like this compound might interact with other molecules or biological targets by characterizing its inherent electronic properties and potential sites of reactivity univ-amu.frnih.govresearchgate.net. For instance, calculating Fukui functions can predict local susceptibility to chemical reactions nih.gov.
Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding Events
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, including conformational changes and interactions with other molecular entities nih.govcresset-group.commpg.dedovepress.com. By simulating the movement of atoms and molecules over time, MD can reveal how proteins or other biological macromolecules change their three-dimensional structures and how ligands bind to them nih.govcresset-group.comdovepress.comnih.gov. These simulations can map protein energy landscapes, identify stable or transient conformations, and elucidate binding mechanisms, affinities, and pathways cresset-group.comdovepress.comnih.gov. Techniques like accelerated molecular dynamics (aMD) can overcome the timescale limitations of conventional MD, enabling the study of slower biological processes and binding events dovepress.com. Understanding these dynamics is crucial for predicting how this compound might interact with biological targets.
Compound List:
this compound
Future Directions and Research Gaps in Ilexolide a Studies
Exploration of Uninvestigated Biological Activities and Novel Molecular Targets
While the anti-inflammatory and neuroprotective effects of Ilexolide A are increasingly being recognized, its full spectrum of biological activities remains largely unexplored. Future research should venture into uninvestigated therapeutic areas. Given its known mechanisms of action, such as the modulation of inflammatory pathways, it is plausible that this compound could exhibit efficacy in other inflammation-related conditions.
Furthermore, the identification of novel molecular targets is crucial for a deeper understanding of its mechanism of action and for identifying new therapeutic applications. Elucidating the direct binding partners of this compound could unveil previously unknown signaling pathways and cellular processes that it modulates. This could lead to the development of more targeted and effective therapies for a range of diseases.
Future research could focus on:
Autoimmune Diseases: Investigating the potential of this compound in modulating the immune response in conditions like rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Metabolic Disorders: Exploring its effects on metabolic inflammation and insulin (B600854) resistance, which are key drivers of type 2 diabetes and non-alcoholic fatty liver disease.
Oncology: Assessing its potential as an anti-cancer agent, focusing on its ability to modulate inflammatory signaling within the tumor microenvironment.
Advancements in Sustainable and Scalable Production Methods for this compound
The current reliance on extraction from its natural plant source, Ilex hainanensis, presents challenges for the sustainable and scalable production of this compound. To meet potential future demand for research and clinical applications, advancements in production methods are essential.
Systematic investigation into the optimal cultivation conditions for Ilex hainanensis is a critical first step. This includes studying the effects of environmental factors such as soil composition, light intensity, and temperature on the yield of this compound. Furthermore, the development of more efficient and environmentally friendly extraction and purification protocols is necessary. Research into techniques like ultrasound-assisted extraction and supercritical fluid extraction could lead to higher yields and reduced solvent consumption. A 2022 study on the ultrasound-assisted extraction of polyphenols from Ilex latifolia demonstrated that optimizing parameters such as ethanol (B145695) concentration, temperature, time, and liquid-to-solid ratio can significantly improve extraction yield. nih.gov
A more sustainable and scalable long-term solution lies in harnessing biotechnology. The biosynthesis of triterpenoids in Ilex species involves a complex series of enzymatic reactions. nih.govnih.govmdpi.comfrontiersin.org Understanding the complete biosynthetic pathway of this compound is a prerequisite for its production in microbial hosts through metabolic engineering. This would involve identifying and characterizing all the enzymes involved in its synthesis from basic precursors.
Metabolic engineering strategies could then be employed to introduce the this compound biosynthetic pathway into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orglbl.govresearchgate.netnih.gov This approach offers the potential for large-scale, cost-effective, and sustainable production of this compound, independent of the geographical and environmental constraints of its natural source.
Development of Novel Analytical and Synthetic Methodologies Tailored for this compound
The development of advanced analytical techniques is crucial for the accurate quantification of this compound in biological matrices and for detailed structural elucidation of its metabolites. While standard chromatographic and spectroscopic methods are currently used, there is a need for more sensitive and high-throughput analytical platforms. Advanced techniques such as high-resolution mass spectrometry and multidimensional NMR spectroscopy could provide deeper insights into its structure-activity relationship and metabolic fate. biointron.comresearchgate.netnih.gov
Furthermore, the total synthesis of this compound and the generation of a library of its analogues are of significant interest. researchgate.netnih.govnih.govyoutube.com A successful total synthesis would not only confirm its absolute stereochemistry but also provide a platform for the systematic exploration of its structure-activity relationships. The synthesis of analogues with modified functional groups could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
Interdisciplinary Research Integrating Chemical Biology, Systems Biology, and Advanced Materials Science
To fully unlock the potential of this compound, an interdisciplinary research approach is necessary.
Chemical Biology: The development of chemical probes based on the this compound scaffold would be invaluable for identifying its direct molecular targets and for visualizing its subcellular localization and dynamics.
Systems Biology: A systems biology approach, integrating genomics, proteomics, and metabolomics data, could provide a comprehensive understanding of the global cellular response to this compound treatment. This would help in identifying key signaling pathways and networks that are modulated by the compound.
Advanced Materials Science: The formulation of this compound into novel drug delivery systems could enhance its therapeutic efficacy. semanticscholar.orgnih.govnih.govresearchgate.netencyclopedia.pub Encapsulation in nanoparticles, liposomes, or hydrogels could improve its solubility, stability, and bioavailability, and enable targeted delivery to specific tissues or cells.
By fostering collaboration between chemists, biologists, and materials scientists, a more holistic understanding of this compound can be achieved, paving the way for its successful translation from a promising natural product to a clinically effective therapeutic agent.
Q & A
Basic Research Questions
Q. What analytical techniques are essential for confirming the structural identity of Ilexolide A in natural product isolation studies?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to resolve stereochemistry and molecular connectivity. Cross-validate results with X-ray crystallography if crystalline derivatives are obtainable . For reproducibility, document solvent systems, temperature conditions, and instrument calibration parameters in supplementary materials .
Q. How should researchers design experiments to optimize the extraction yield of this compound from its natural source?
- Methodological Answer : Implement a fractional factorial design to test variables such as solvent polarity (e.g., ethanol-water gradients), extraction time, and temperature. Use HPLC-DAD to quantify yield variations. Validate optimal conditions with triplicate runs and statistical analysis (e.g., ANOVA) to confirm significance .
Q. What methodological approaches validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal stress (40°C–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC-UV at regular intervals. Use mass spectrometry to identify degradation products and establish degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different cell-line models?
- Methodological Answer : Perform a systematic review of experimental protocols (e.g., cell passage number, serum concentration, assay incubation time) to identify confounding variables. Replicate studies under standardized conditions, including positive/negative controls and dose-response curves. Use meta-analysis to quantify heterogeneity across datasets .
Q. What experimental designs are critical for elucidating discrepancies between in vitro and in vivo bioactivity of this compound?
- Methodological Answer : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentration-time profiles with tissue-specific effects. Use isotopic labeling (e.g., ¹⁴C-Ilexolide A) to track metabolite distribution in animal models. Cross-validate findings with ex vivo organ bath assays .
Q. How can structure-activity relationship (SAR) studies be structured to identify key functional groups responsible for this compound’s biological activity?
- Methodological Answer : Synthesize analogs through targeted modifications (e.g., ester hydrolysis, hydroxyl acetylation) and test against a panel of biological assays (e.g., enzyme inhibition, cytotoxicity). Use computational docking (AutoDock Vina, Schrödinger) to correlate activity changes with binding affinity predictions .
Q. What strategies mitigate bias when evaluating synergistic effects of this compound with other bioactive compounds?
- Methodological Answer : Apply the Chou-Talalay combination index (CI) method to distinguish additive, synergistic, or antagonistic effects. Use isobolographic analysis with dose matrices and validate results across multiple cell lines. Include blinded data analysis to reduce observer bias .
Data Analysis and Interpretation
Q. How should researchers address variability in cytotoxicity data for this compound across independent studies?
- Methodological Answer : Perform sensitivity analysis by stratifying data based on assay type (e.g., MTT vs. resazurin), cell viability thresholds, and inter-lab calibration differences. Publish raw datasets with metadata (e.g., cell culture conditions, instrument models) to enable reanalysis .
Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound’s anti-inflammatory assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For multi-concentration comparisons, use mixed-effects models to account for plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
